4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-14-7-6-13(15-10)19-11-3-2-8-16(9-11)20(17,18)12-4-5-12/h6-7,11-12H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDTCOQPFAOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as 1,5-diaminopentane.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride.
Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine precursor under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its potential as a kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Research indicates that compounds similar to 4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine can inhibit specific kinases, thus offering therapeutic avenues for treating conditions such as cancer and autoimmune disorders.
Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)
Research has shown that pyrimidine derivatives can effectively inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound's ability to act as an EGFR inhibitor positions it as a candidate for further development in oncology treatments .
Neuropharmacology
Another promising application lies within neuropharmacology . Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving NMDA receptors, which are implicated in neurodegenerative diseases like Alzheimer's disease. Research suggests that modifications to the piperidine and pyrimidine rings can enhance binding affinity and selectivity for these receptors .
Anti-Tuberculosis Activity
Recent studies have explored compounds with similar structural motifs for their anti-tuberculosis properties. The mechanism involves targeting cell wall biosynthesis in Mycobacterium tuberculosis, making these compounds potential candidates for developing new anti-tuberculosis therapies .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activity.
1,4-Disubstituted Piperidines: These compounds feature a piperidine ring with various substituents and have shown activity against resistant strains of Plasmodium falciparum.
Uniqueness
4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is unique due to the presence of both a cyclopropylsulfonyl group and a pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 4-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an ether linkage to a 2-methylpyrimidine moiety.
Research indicates that compounds similar to this compound often exert their biological effects through modulation of specific receptors or enzymes. For instance, studies have shown that piperidine derivatives can act as inhibitors of various kinases, including p38 MAP kinase, which is implicated in inflammatory responses and cancer progression .
Pharmacological Effects
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects in preclinical models. For example, the inhibition of p38 MAP kinase leads to reduced production of pro-inflammatory cytokines .
- Anticancer Properties : There is evidence suggesting that pyrimidine derivatives can inhibit cancer cell proliferation by targeting oxidative phosphorylation pathways. This is particularly relevant in cancer types that rely heavily on aerobic metabolism for growth .
- CNS Activity : The piperidine moiety may confer neuroactive properties, potentially making this compound useful in treating neurodegenerative diseases. Similar compounds have been shown to affect neurotransmitter systems, indicating a possible role in modulating mood or cognition .
In Vitro Studies
A study evaluating the cytotoxic effects of related compounds demonstrated significant activity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, a structurally similar compound exhibited an IC50 of 0.14 μM against MIA PaCa-2 pancreatic cancer cells .
In Vivo Studies
In vivo models have shown promising results for compounds with similar structures in reducing tumor size and improving survival rates in murine models of cancer. The administration of these compounds led to significant reductions in tumor volume compared to controls .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
